Cyclokirilodiol
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Overview
Description
Cyclokirilodiol is a cycloartane-type triterpenoid compound isolated from the seeds of Trichosanthes kirilowii Maxim, a plant belonging to the Cucurbitaceae family . It has the molecular formula C₃₀H₅₀O₃ and a molecular weight of 458 g/mol . This compound is known for its unique structure, which includes a monohydroxy-tetrahydrofuran ring in the side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclokirilodiol is typically isolated from the nonsaponifiable lipid fraction obtained from the methanolic extract of Trichosanthes kirilowii seeds . The isolation process involves several steps, including extraction, fractionation, and purification using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclokirilodiol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cyclokirilodiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cyclokirilodiol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . This compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Cyclokirilodiol is part of the cycloartane triterpenoid family, which includes several similar compounds such as:
- Cycloartanol
- Cycloartenol
- Cycloartane-3,24-diol
- Cycloartane-3,24,25-triol
Compared to these compounds, this compound is unique due to its monohydroxy-tetrahydrofuran ring in the side chain . This structural feature contributes to its distinct chemical and biological properties .
Properties
CAS No. |
188725-44-2 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,5S)-5-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C30H50O3/c1-18(20-16-24(32)26(4,5)33-20)19-10-12-28(7)22-9-8-21-25(2,3)23(31)11-13-29(21)17-30(22,29)15-14-27(19,28)6/h18-24,31-32H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23-,24-,27+,28-,29+,30-/m0/s1 |
InChI Key |
MCQQYOJCESNCDO-FAFMSXLASA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)[C@@H]6C[C@@H](C(O6)(C)C)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)C6CC(C(O6)(C)C)O |
Origin of Product |
United States |
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